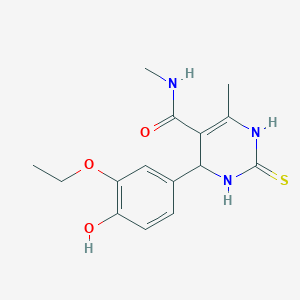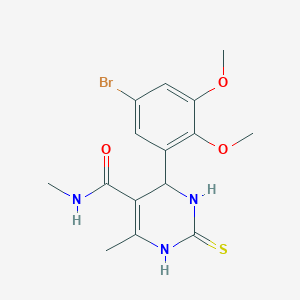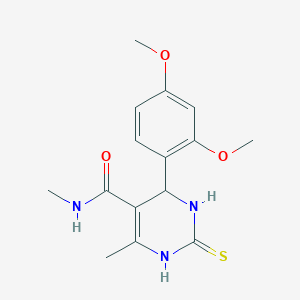![molecular formula C24H28N2O3S B297710 3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B297710.png)
3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one, also known as ETPTZ, is a synthetic compound that belongs to the thiazolidinone family. It has been studied extensively for its potential applications in scientific research, particularly in the field of biochemistry and physiology. In
Mecanismo De Acción
The mechanism of action of 3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one is not fully understood. However, it is believed to act by inhibiting the activity of reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells. 3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one also inhibits the activity of nuclear factor kappa B (NF-kB), a transcription factor that plays a key role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of ROS, which can lead to a reduction in oxidative stress and damage to cells. 3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one has also been shown to inhibit the activity of NF-kB, which can lead to a reduction in inflammation and immune response. Additionally, 3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one has been shown to exhibit antitumor properties, making it a promising candidate for the treatment of various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one in lab experiments is its ability to exhibit antioxidant, anti-inflammatory, and antitumor properties. This makes it a promising candidate for the treatment of various diseases. However, one limitation of using 3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of 3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one in humans.
Direcciones Futuras
There are several future directions for the study of 3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one. One direction is to further investigate its potential applications in the treatment of various diseases, particularly cancer. Another direction is to study its mechanism of action in more detail, in order to better understand how it works at the molecular level. Additionally, further studies are needed to determine the safety and efficacy of 3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one in humans, in order to determine its potential as a therapeutic agent.
Métodos De Síntesis
3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one can be synthesized using a variety of methods. One common method involves the reaction of 2-ethylphenylhydrazine with 3-methoxy-2-propoxybenzaldehyde to form the corresponding Schiff base. The Schiff base is then reacted with ethyl acetoacetate and elemental sulfur to form the thiazolidinone ring. The final product is obtained by the addition of ethyl iodide to the thiazolidinone ring.
Aplicaciones Científicas De Investigación
3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. It has been shown to exhibit antioxidant, anti-inflammatory, and antitumor properties, making it a promising candidate for the treatment of various diseases.
Propiedades
Nombre del producto |
3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C24H28N2O3S |
Peso molecular |
424.6 g/mol |
Nombre IUPAC |
(5E)-3-ethyl-2-(2-ethylphenyl)imino-5-[(3-methoxy-2-propoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H28N2O3S/c1-5-15-29-22-18(12-10-14-20(22)28-4)16-21-23(27)26(7-3)24(30-21)25-19-13-9-8-11-17(19)6-2/h8-14,16H,5-7,15H2,1-4H3/b21-16+,25-24? |
Clave InChI |
AFXDWCDHWMSSBD-CHLWQFSPSA-N |
SMILES isomérico |
CCCOC1=C(C=CC=C1OC)/C=C/2\C(=O)N(C(=NC3=CC=CC=C3CC)S2)CC |
SMILES |
CCCOC1=C(C=CC=C1OC)C=C2C(=O)N(C(=NC3=CC=CC=C3CC)S2)CC |
SMILES canónico |
CCCOC1=C(C=CC=C1OC)C=C2C(=O)N(C(=NC3=CC=CC=C3CC)S2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-benzhydryl-1-piperazinyl)-2-oxoethyl]-N-(4-bromobenzyl)benzenesulfonamide](/img/structure/B297629.png)
![N,N-diethyl-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B297630.png)
![N-(3,4-dimethylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B297633.png)


![1-Methyl-6,6-diphenyl-3-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B297638.png)
![N-(3,5-dimethylphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297640.png)






![2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B297648.png)